S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate
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Overview
Description
S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate: is an organic compound with the molecular formula C10H18S2 This compound is characterized by the presence of a cyclohexyl ring substituted with a sulfanylmethyl group and an ethanethioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate typically involves the reaction of 1-(sulfanylmethyl)cyclohexane with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere.
Substitution: Various nucleophiles; reactions may require the presence of a base and are often conducted at elevated temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
1-(Sulfanylmethyl)cyclohexane: Shares a similar structure but lacks the ethanethioate group.
Cyclohexylmethyl sulfide: Similar in structure but with different substituents.
Ethanethiol: Contains the ethanethioate group but lacks the cyclohexyl ring.
Uniqueness: S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate is unique due to the combination of its cyclohexyl ring and ethanethioate group. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
59416-49-8 |
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Molecular Formula |
C10H18OS2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
S-[[1-(sulfanylmethyl)cyclohexyl]methyl] ethanethioate |
InChI |
InChI=1S/C10H18OS2/c1-9(11)13-8-10(7-12)5-3-2-4-6-10/h12H,2-8H2,1H3 |
InChI Key |
FEISFMPHKRATSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1(CCCCC1)CS |
Origin of Product |
United States |
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